molecular formula C29H23N3O3S2 B2872829 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 477579-08-1

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Katalognummer: B2872829
CAS-Nummer: 477579-08-1
Molekulargewicht: 525.64
InChI-Schlüssel: INBOBKDLYYIHEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl group, a sulfonyl bridge, and a 3,4-dihydroisoquinoline substituent. Its molecular architecture combines heterocyclic and sulfonamide functionalities, which are common in bioactive compounds targeting enzymes, receptors, or protein aggregation pathways .

  • Friedel-Crafts acylation for sulfonyl group introduction (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides in ) .
  • Nucleophilic substitution or condensation reactions to couple benzo[d]thiazole and dihydroisoquinoline moieties (similar to and ) .
  • Spectral validation via ¹H/¹³C NMR, IR, and mass spectrometry to confirm tautomeric forms and structural integrity (e.g., absence of C=O bands in triazole derivatives in ) .

Eigenschaften

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c33-28(30-25-10-4-3-9-24(25)29-31-26-11-5-6-12-27(26)36-29)21-13-15-23(16-14-21)37(34,35)32-18-17-20-7-1-2-8-22(20)19-32/h1-16H,17-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBOBKDLYYIHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Amide Bond Formation via Acyl Chloride

The 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is converted to its acyl chloride using SOCl₂ in anhydrous DCM. This intermediate reacts with 2-(2-aminophenyl)benzo[d]thiazole in the presence of TEA, facilitating nucleophilic acyl substitution. The reaction is typically conducted at 0°C to room temperature over 12–24 hours, with yields ranging from 60% to 75% after purification.

Carbodiimide-Mediated Coupling

Alternatively, the benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method avoids harsh acidic conditions and proceeds at room temperature, achieving comparable yields (65–70%). The choice between these methods depends on scalability and tolerance to acidic byproducts.

Critical Parameters :

  • Solvent : Dichloromethane (DCM) or DMF
  • Base : Triethylamine or N,N-diisopropylethylamine (DIPEA)
  • Reaction Time : 12–48 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance solubility of intermediates but may lead to side reactions at elevated temperatures. DCM, while less polar, minimizes undesired hydrolysis during acyl chloride reactions. Optimal temperatures for coupling range from 0°C to 25°C, with lower temperatures favoring selectivity.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of the acyl chloride (1.2–1.5 equivalents) improves conversion rates, but requires careful quenching to prevent side reactions. Catalytic TEA (2–3 equivalents) is sufficient for neutralization, while higher amounts may precipitate intermediates.

Purification and Characterization

Crude product is purified via column chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:3 to 1:1). Recrystallization from ethanol or methanol yields high-purity material (>95% by HPLC). Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and sulfonamide linkage.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 525.64).
  • Infrared (IR) Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) confirm functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives (Table 1). Key comparisons include:

Compound Name / ID (Source) Core Structure Substituents/R-Groups Biological Activity (If Reported)
Target Compound (ECHEMI, ) Benzamide + Benzo[d]thiazole + Sulfonyl + Dihydroisoquinoline Ethoxy, ethyl (on benzothiazole) Not explicitly reported; predicted enzyme inhibition
Compounds 19–25 () Benzamide + Dihydroisoquinoline (methylene-linked) Fluorine, chlorine, bromine (on aryl) Butyrylcholinesterase (BChE) inhibition, anti-Aβ aggregation
Compounds 5a–j () Benzamide + Benzo[d]thiazole + Triazolothiadiazole Pyridine, halogens Antibacterial, antifungal
Compounds 10–15 () Triazole + Sulfonyl + Halogenated aryl Fluoroacetophenone, bromoacetophenone Not reported; structural focus

Key Observations :

  • Bioactivity : Compounds 19–25 () exhibit BChE inhibition (IC₅₀ = 0.8–5.2 µM) and anti-amyloid aggregation, likely due to halogen substituents enhancing lipophilicity and target engagement . The target compound’s sulfonyl group may improve solubility but reduce membrane permeability compared to methylene-linked analogues.
  • Antimicrobial Activity : Benzo[d]thiazole-triazolothiadiazole hybrids () show broad-spectrum activity (MIC = 12.5–50 µg/mL), suggesting the benzo[d]thiazole moiety contributes to microbial target binding .
Computational Docking and Binding Affinity

Glide docking studies () highlight critical factors for ligand-receptor interactions:

  • Hydrophobic Enclosure: The dihydroisoquinoline and benzo[d]thiazole moieties in the target compound may occupy hydrophobic pockets, similar to BChE inhibitors () .
  • Hydrogen Bonding : Sulfonyl oxygen atoms could form hydrogen bonds with catalytic residues (e.g., BChE’s Glu197), as seen in halogen-substituted benzamides () .
  • Docking Accuracy : Glide XP () achieves RMSD <1 Å in 50% of cases, suggesting reliable pose prediction for the target compound if similar to tested ligands .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.